U-75302

Description

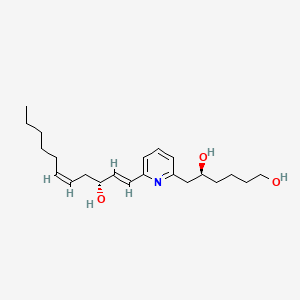

Structure

2D Structure

Properties

IUPAC Name |

(5S)-6-[6-[(1E,3R,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6-,16-15+/t21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBOAUIJLDEICX-LJCAKPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C1=CC=CC(=N1)C[C@H](CCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017101 | |

| Record name | (5S)-6-[6-[(1E,3R,5Z)-3-Hydroxy-1,5-undecadien-1-yl]-2-pyridinyl]-1,5-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119477-85-9 | |

| Record name | U 75302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119477859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S)-6-[6-[(1E,3R,5Z)-3-Hydroxy-1,5-undecadien-1-yl]-2-pyridinyl]-1,5-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-75302 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

U-75302: A Technical Guide to its Mechanism of Action as a BLT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-75302 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. This document provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's binding affinity, its effects on downstream signaling pathways, and protocols for key experimental assays. Visualizations of the BLT1 signaling pathway and a typical experimental workflow for antagonist characterization are provided to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: Competitive Antagonism of the BLT1 Receptor

This compound functions as a competitive antagonist at the BLT1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of leukocytes, including neutrophils, monocytes, and eosinophils. Leukotriene B4 (LTB4), a potent lipid chemoattractant derived from arachidonic acid, is the endogenous ligand for BLT1. By binding to the BLT1 receptor, this compound prevents LTB4 from initiating a cascade of intracellular signaling events that are crucial for inflammatory responses. This blockade effectively inhibits LTB4-induced cellular functions such as chemotaxis, degranulation, and the production of inflammatory mediators. While this compound is highly selective for BLT1, it does not exhibit significant activity at the low-affinity LTB4 receptor, BLT2.[1][2] It is important to note that at concentrations significantly higher than its antagonist effective range, this compound has been observed to exhibit partial agonist activity in some experimental systems.[3]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| Ki | 159 nM | Guinea Pig Lung Membranes | [1] |

| IC50 | ~0.3 µM (for antagonism of LTB4-induced contraction) | Guinea Pig Lung Parenchyma Strips | [3] |

| Specificity | No antagonism of [3H]-LTB4 binding to human BLT2 receptor | Human | [1] |

Key Experimental Protocols

BLT1 Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the BLT1 receptor.

Principle: This is a competitive binding assay where the ability of this compound to displace a radiolabeled LTB4 analog (e.g., [3H]-LTB4) from the BLT1 receptor is measured.

Materials:

-

Membrane preparations from cells expressing the BLT1 receptor (e.g., guinea pig lung membranes, or a cell line overexpressing the receptor).

-

[3H]-LTB4 (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2 and other ions).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubate a fixed concentration of the BLT1 receptor-containing membranes with a fixed concentration of [3H]-LTB4 in the presence of varying concentrations of this compound.

-

Allow the binding reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-LTB4 (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This functional assay assesses the ability of this compound to inhibit LTB4-induced neutrophil migration.

Principle: The Boyden chamber assay measures the migration of neutrophils across a porous membrane towards a chemoattractant.

Materials:

-

Isolated human neutrophils.

-

Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size).

-

LTB4 (chemoattractant).

-

This compound (test compound).

-

Assay medium (e.g., HBSS with BSA).

-

Staining solution (e.g., Diff-Quik) and a microscope for cell counting.

Procedure:

-

Place LTB4 in the lower chamber of the Boyden apparatus.

-

Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control.

-

Place the pre-incubated neutrophils in the upper chamber.

-

Incubate the chamber at 37°C in a humidified CO2 incubator to allow for cell migration.

-

After the incubation period, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.

-

Quantify the number of migrated cells by microscopy.

-

The IC50 value is the concentration of this compound that causes a 50% reduction in the number of migrated neutrophils in response to LTB4.

Signaling Pathways and Visualizations

LTB4/BLT1 Signaling Pathway

Activation of the BLT1 receptor by LTB4 initiates a signaling cascade that is characteristic of Gi-coupled GPCRs. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, in turn, activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK and p38) and the NF-κB pathway. These pathways culminate in various cellular responses, including chemotaxis, degranulation, and the transcription of pro-inflammatory genes. This compound, by blocking the initial binding of LTB4, prevents the activation of this entire downstream cascade.

Caption: LTB4/BLT1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for GPCR Antagonist Characterization

The characterization of a GPCR antagonist like this compound typically follows a structured experimental workflow, starting from initial binding studies to functional cellular assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Leukotriene B4 Receptor 1 (BLT1) in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Leukotriene B4 Receptor 1 (BLT1) is a high-affinity G protein-coupled receptor (GPCR) for the potent lipid chemoattractant, leukotriene B4 (LTB4). This receptor plays a pivotal role in the initiation and amplification of inflammatory responses. Expressed predominantly on the surface of leukocytes, particularly neutrophils and effector T cells, BLT1 activation triggers a cascade of intracellular signaling events that culminate in chemotaxis, cellular activation, and the production of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the role of BLT1 in inflammation, detailing its signaling pathways, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its complex interactions. The critical function of BLT1 in various inflammatory pathologies, including rheumatoid arthritis, asthma, atherosclerosis, and psoriasis, underscores its significance as a therapeutic target for a wide range of debilitating diseases.

Introduction to BLT1 and its Ligand, LTB4

Leukotriene B4 (LTB4) is a powerful inflammatory mediator synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and LTA4 hydrolase.[1] Its biological effects are primarily mediated through BLT1, a high-affinity GPCR.[2] A second, lower-affinity receptor, BLT2, is more ubiquitously expressed and binds other eicosanoids in addition to LTB4.[2] This guide will focus on the high-affinity BLT1 receptor due to its specific and potent pro-inflammatory functions.

The LTB4-BLT1 axis is a key component of the innate immune response, acting as a potent chemoattractant for neutrophils and other leukocytes to sites of inflammation and infection.[1][3] Elevated levels of LTB4 and expression of BLT1 are observed in numerous inflammatory conditions, highlighting their central role in disease pathogenesis.[4]

BLT1 Signaling Pathways in Inflammation

Upon binding of LTB4, BLT1, which exists as a dimer, undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi and Gq classes.[5][6] This initiates a complex network of downstream signaling cascades.

Key Downstream Signaling Events:

-

Gαi-mediated signaling: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More importantly, the released Gβγ subunits activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

-

Gαq-mediated signaling: Gαq directly activates PLC, amplifying the generation of IP3 and DAG.

-

MAPK Cascade: The signaling intermediates, including calcium, PKC, and Gβγ subunits, activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38.

-

PI3K/Akt Pathway: BLT1 activation also engages the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and migration.

-

NF-κB Activation: A major convergence point for these pathways is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[6][7] This leads to the production and release of a host of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[7]

These signaling events collectively orchestrate the cellular responses to LTB4, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and enhanced expression of adhesion molecules, all of which are hallmarks of an inflammatory response.

Quantitative Data on BLT1 Function

This section summarizes key quantitative data related to BLT1 binding, activation, and its role in inflammatory cell responses.

Table 1: Ligand Binding Affinity and Receptor Activation

| Parameter | Ligand/Agonist | Cell Type/System | Value | Reference |

| Binding Affinity (Kd) | LTB4 | Human Neutrophils | ~0.1-2 nM | [8] |

| LTB4 | HEK cells transfected with BLT1 | ~20 nM (low affinity site) | [9] | |

| LTB4 | CHO cells transfected with BLT1 | pKd 9.2 | [10] | |

| Binding Inhibition (IC50) | CP-105,696 (Antagonist) | Human Neutrophil Membranes | 3.7 nM | [11] |

| Functional Activity (EC50) | LTB4 (for TRPV1 sensitization) | Mouse DRG neurons | ~100 nM | [10] |

| Functional Inhibition (IC50) | CP-105,696 (Chemotaxis) | Monkey Neutrophils | 20 nM | [12][13] |

| CP-105,696 (CD11b upregulation) | Monkey Whole Blood | 16.5 µM | [12][13] |

Table 2: Effects of BLT1 Deficiency or Antagonism on Inflammatory Responses

| Model System | Intervention | Measured Outcome | Quantitative Effect | Reference |

| Mouse Model of Spinal Cord Injury | BLT1 Knockout | Neutrophil Infiltration | ~29% reduction (211.8 ± 14.0 cells/mm² vs 296.9 ± 13.0 cells/mm² in WT) | [14] |

| BLT1 Knockout | Apoptotic Cells | ~39% reduction (297.5 ± 38.3/mm² vs 490.9 ± 89.1/mm² in WT) | [14] | |

| Primate Model of Asthma | CP-105,696 (Antagonist) | IL-6 levels in BAL fluid | 56.9 ± 13.2% inhibition | [12][13] |

| CP-105,696 (Antagonist) | IL-8 levels in BAL fluid | 46.9 ± 14.5% inhibition | [12][13] | |

| Mouse Model of Arthritis (CIA) | BIIL 284 (Antagonist, 10 mg/kg) | Disease Progression | Significant inhibition | [1] |

| Mouse Model of Endotoxemia | U75302 (Antagonist, 1 mg/kg) | IL-6 Gene Expression in VAT | Significant reduction | [15] |

Experimental Protocols for Studying BLT1

Detailed methodologies are crucial for the accurate investigation of BLT1's role in inflammation. Below are protocols for key experiments.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as LTB4.

Materials:

-

Isolated human or mouse neutrophils

-

Chemotaxis chamber (e.g., Boyden chamber or microfluidic device)

-

Fibronectin-coated permeable membrane (typically 3-5 µm pores)

-

Chemoattractant: LTB4 (typically 1-100 nM)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Microscope with imaging software

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend purified neutrophils in assay buffer.

-

Chamber Assembly: Assemble the chemotaxis chamber. Coat the permeable membrane with fibronectin (e.g., 50 µg/mL) to facilitate cell adhesion and migration.

-

Loading: Add the chemoattractant solution (LTB4) to the lower chamber. Add the neutrophil suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, for real-time assays using impedance-based systems, cell migration is monitored continuously.[16]

References

- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. escholarship.org [escholarship.org]

- 6. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E resolvins (RvE1 and RvE2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

U-75302: A Selective Leukotriene B4 Receptor 1 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a critical role in the initiation and amplification of inflammatory responses. Its effects are primarily mediated through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). The BLT1 receptor is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and T cells, and its activation leads to a cascade of pro-inflammatory events such as chemotaxis, degranulation, and the production of inflammatory cytokines. Consequently, antagonism of the BLT1 receptor presents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.

U-75302 is a synthetic molecule identified as a potent and selective antagonist of the BLT1 receptor.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound, with the chemical name 6-(6-(3-hydroxy-1-undecen-5-ynyl)-2-pyridinyl)-1,5-hexanediol, is a structural analog of LTB4.[2] It acts as a competitive antagonist at the BLT1 receptor, thereby inhibiting the binding of endogenous LTB4 and blocking its downstream signaling pathways.

Data Presentation: Quantitative Pharmacological Data

The selectivity of this compound for the BLT1 receptor over the BLT2 receptor is a key characteristic that underscores its potential as a targeted therapeutic agent. The following table summarizes the key quantitative data for this compound.

| Parameter | Receptor | Species/System | Value | Reference |

| Binding Affinity (Ki) | BLT1 | Guinea Pig Lung Membranes | 159 nM | [3] |

| Antagonist Activity | BLT1 | Human | Effective antagonist | [4] |

| Antagonist Activity | BLT2 | Human | Does not antagonize LTB4 binding | [3][4] |

Note: While a specific IC50 value for this compound at the BLT2 receptor is not consistently reported, multiple studies have demonstrated a lack of inhibitory activity at concentrations effective at the BLT1 receptor, indicating high selectivity.[3][4]

Mechanism of Action: LTB4 Signaling and its Antagonism by this compound

LTB4 binding to the BLT1 receptor, a Gi-coupled GPCR, initiates a signaling cascade that results in various cellular responses critical to inflammation. This compound competitively binds to the BLT1 receptor, preventing LTB4 from initiating these downstream events.

LTB4/BLT1 Signaling Pathway

The binding of LTB4 to the BLT1 receptor leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. These subunits then activate downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. These events are central to processes like chemotaxis, degranulation, and superoxide production in neutrophils. The PI3K pathway is also crucial for chemotaxis and other cell survival and activation signals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of U-75302 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-75302 is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 is a potent lipid mediator deeply implicated in the pathogenesis of a wide range of inflammatory diseases. By blocking the LTB4/BLT1 signaling axis, this compound presents a compelling therapeutic strategy for mitigating the deleterious effects of inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects in preclinical models of inflammation, and detailed experimental protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its therapeutic potential.

Introduction

Leukotriene B4 (LTB4) is a powerful chemoattractant and activating factor for leukocytes, playing a pivotal role in the initiation and amplification of the inflammatory cascade.[1][2] It is produced from arachidonic acid via the 5-lipoxygenase pathway and exerts its pro-inflammatory effects primarily through the G protein-coupled receptor, BLT1.[3] The LTB4/BLT1 signaling pathway is a critical target for therapeutic intervention in numerous inflammatory conditions, including respiratory diseases, arthritis, and sepsis.[3][4]

This compound, a pyridine analogue, has been identified as a potent and selective antagonist of the BLT1 receptor.[5] It competitively inhibits the binding of LTB4 to BLT1, thereby attenuating downstream signaling events that lead to leukocyte migration, activation, and the production of inflammatory mediators.[4] While its clinical development was discontinued, this compound remains a valuable research tool for elucidating the role of the LTB4/BLT1 axis in inflammatory pathologies and serves as a benchmark for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound functions as a competitive antagonist at the BLT1 receptor. Its primary mechanism involves blocking the binding of LTB4, thus preventing the activation of downstream signaling cascades that are crucial for the inflammatory response.

BLT1 Receptor Signaling

The BLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[6][7] Upon activation by LTB4, BLT1 initiates a cascade of intracellular events:

-

Gαi-mediated signaling: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway is also linked to the activation of phosphoinositide 3-kinase (PI3K).[1]

-

Gαq-mediated signaling: Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Downstream Effectors: These initial signals converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, p38) and the nuclear factor-kappa B (NF-κB) pathway, leading to the transcription of pro-inflammatory genes.[2][7][8]

By blocking LTB4 binding, this compound prevents the initiation of these signaling events, thereby inhibiting leukocyte chemotaxis, degranulation, and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Quantitative Data

The following tables summarize the quantitative effects of this compound in various in vitro and in vivo models.

Table 1: Receptor Binding and In Vitro Activity of this compound

| Parameter | Species/Cell Type | Assay | Value | Reference(s) |

| Ki | Guinea Pig Lung Membranes | [3H]-LTB4 Binding | 159 nM | [9] |

| Partial Agonist Activity | Guinea Pig Lung Parenchyma | Muscle Contraction | > 0.3 µM | [4] |

| Inhibition of LTB4-induced Neutrophil Degranulation | Human Neutrophils | Degranulation Assay | > 50% inhibition | [6] |

| Inhibition of PAF-mediated Neutrophil Chemotaxis | Human Neutrophils | Chemotaxis Assay | > 60% inhibition at 10 µM | [6][10] |

| Inhibition of LTB4-dependent ERK1/2 Phosphorylation | Human Synovial Fibroblasts | Western Blot | Significant inhibition | [8] |

Table 2: In Vivo Efficacy of this compound in Inflammatory Models

| Model | Species | This compound Dose & Route | Key Findings | Reference(s) |

| LPS-induced Cardiac Dysfunction | Mouse | 0.25, 0.5, 1 mg/kg (i.p.) | Dose-dependent decrease in TNF-α and IL-6 mRNA; Inhibition of NF-κB activation. | [1] |

| Bleomycin-induced Lung Fibrosis | Mouse | i.t. administration | Attenuated collagen deposition; Reduced TGF-β, IL-13, and IL-17A levels. | [11] |

| Formalin-induced Inflammatory Pain | Mouse | N/A (BLT1 knockout model comparison) | Reduced local swelling and MPO activity. | [3] |

| LPS-induced Endotoxemia | Mouse | 1 mg/kg (i.p.) | Improved survival rate. | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Model: LPS-Induced Systemic Inflammation in Mice

This model is used to evaluate the systemic anti-inflammatory effects of this compound.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile, pyrogen-free saline

-

8-10 week old male C57BL/6 mice

Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

-

This compound Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol or DMSO). Administer this compound (e.g., 0.25, 0.5, or 1 mg/kg) via intraperitoneal (i.p.) injection one hour prior to LPS challenge.[1]

-

LPS Challenge: Prepare a stock solution of LPS in sterile saline. Induce systemic inflammation by i.p. injection of LPS (e.g., 6 mg/kg).[1]

-

Monitoring and Sample Collection: Monitor animals for signs of endotoxemia. At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice.[1]

-

Tissue and Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis. Perfuse the animals with saline and harvest tissues of interest (e.g., heart, lungs, liver) for analysis of inflammatory markers.

-

Analysis:

-

Cytokine Analysis: Measure levels of TNF-α, IL-6, and other relevant cytokines in serum and tissue homogenates using ELISA or multiplex assays.

-

NF-κB Activation: Assess NF-κB activation in tissue lysates by Western blotting for phosphorylated p65 and IκB-α.

-

Histology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to evaluate inflammatory cell infiltration.

-

In Vitro Assay: Neutrophil Chemotaxis

This assay assesses the ability of this compound to inhibit LTB4-induced neutrophil migration.

Materials:

-

Human peripheral blood

-

Ficoll-Paque

-

Dextran

-

LTB4

-

This compound

-

Boyden chamber or similar chemotaxis system with 5 µm pore size filters

-

Cell migration medium (e.g., HBSS with 0.1% BSA)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

-

Cell Preparation: Resuspend isolated neutrophils in migration medium at a concentration of 1 x 10^6 cells/mL.

-

This compound Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[10]

-

Chemotaxis Assay Setup:

-

Add LTB4 (e.g., 10 nM) to the lower wells of the Boyden chamber.

-

Place the filter membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

Quantification of Migration:

-

Remove the filter and fix and stain the cells.

-

Count the number of migrated cells in several high-power fields using a microscope. Alternatively, quantify migrated cells using a plate reader-based assay that measures ATP content of the migrated cells.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Visualizations

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a BLT1 antagonist like this compound.

Conclusion

This compound is a well-characterized and selective BLT1 receptor antagonist that has proven to be an invaluable tool for investigating the role of the LTB4/BLT1 signaling pathway in a multitude of inflammatory diseases. The data presented in this guide highlight its potent anti-inflammatory effects in various preclinical models, demonstrating its ability to reduce leukocyte infiltration, pro-inflammatory cytokine production, and tissue damage. While its clinical development has been halted, the extensive preclinical data on this compound continue to provide a strong rationale for the continued exploration of BLT1 antagonism as a therapeutic strategy for inflammatory disorders. The detailed protocols and compiled quantitative data herein serve as a comprehensive resource for researchers and drug development professionals working in this promising area.

References

- 1. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 synthesis and neutrophil chemotaxis in chronic granulocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

U-75302: An In-depth Technical Guide for Studying Neutrophil Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of U-75302, a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. It is designed to serve as a core resource for researchers utilizing this compound to investigate neutrophil chemotaxis and related inflammatory processes. This document details the mechanism of action of this compound, presents its pharmacological data in a structured format, provides detailed experimental protocols for its use in neutrophil migration assays, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the leukotriene B4 receptor 1 (BLT1), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of leukocytes, including neutrophils.[1] Leukotriene B4 (LTB4) is a powerful lipid chemoattractant that plays a crucial role in orchestrating the inflammatory response by inducing the directed migration (chemotaxis) of neutrophils to sites of inflammation.[2][3] By competitively binding to BLT1, this compound effectively blocks the downstream signaling cascade initiated by LTB4, thereby inhibiting neutrophil chemotaxis and other LTB4-mediated pro-inflammatory responses. This specificity makes this compound an invaluable tool for dissecting the role of the LTB4/BLT1 axis in various physiological and pathological processes.

Mechanism of Action

Leukotriene B4, upon binding to its high-affinity receptor BLT1 on the neutrophil surface, activates intracellular signaling pathways that are essential for chemotaxis. This process involves the activation of G-proteins, which in turn leads to a cascade of events including calcium mobilization, activation of protein kinase C (PKC), and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4] These signaling events culminate in the polymerization of actin and the reorganization of the cytoskeleton, processes that are fundamental for cell polarization and directional movement towards the chemoattractant gradient.

This compound acts as a competitive antagonist at the BLT1 receptor. It binds to the receptor without initiating the downstream signaling cascade. By occupying the LTB4 binding site, this compound prevents LTB4 from activating the receptor, thus inhibiting the entire sequence of events that leads to neutrophil migration. It is important to note that this compound is highly selective for BLT1 and does not exhibit antagonist activity at the low-affinity LTB4 receptor, BLT2.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

| Parameter | Value | Species/Cell Type | Comments | Reference |

| Binding Affinity (Ki) | 159 nM | Guinea Pig Lung Membranes | --- | N/A |

| BLT2 Receptor Activity | No antagonism | Human BLT2 Receptor | Demonstrates selectivity for BLT1 over BLT2. | N/A |

| Inhibition of PAF-induced Neutrophil Chemotaxis | >60% inhibition at 10 µM | Human Neutrophils | Pre-treated for 30 min at 37°C. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study neutrophil chemotaxis.

Isolation of Human Neutrophils from Peripheral Blood

Objective: To obtain a pure population of viable neutrophils for use in chemotaxis assays.

Materials:

-

Anticoagulated (e.g., with ACD or EDTA) whole human blood from healthy donors

-

Ficoll-Paque PLUS or similar density gradient medium

-

Dextran T500 solution (3% in 0.9% NaCl)

-

Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+

-

Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Centrifuge, sterile tubes, pipettes

Protocol:

-

Dilute the anticoagulated blood 1:1 with HBSS (without Ca2+/Mg2+).

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers.

-

Collect the granulocyte/erythrocyte pellet at the bottom of the tube.

-

Resuspend the pellet in HBSS and add 3% Dextran solution to sediment the erythrocytes. Allow the erythrocytes to settle by gravity for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

To remove any remaining red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice.

-

Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.

-

Wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in the desired assay medium (e.g., RPMI-1640 with 0.5% BSA).

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the chemotactic response of neutrophils towards LTB4 and assess the inhibitory effect of this compound.

Materials:

-

Isolated human neutrophils

-

This compound (stock solution in a suitable solvent like DMSO or ethanol)

-

Leukotriene B4 (LTB4)

-

N-Formylmethionyl-leucyl-phenylalanine (fMLP) (as a positive control)

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate membranes (e.g., 3-5 µm pore size)

-

Assay medium (e.g., RPMI-1640 with 0.5% BSA)

-

Fixative (e.g., methanol)

-

Staining solution (e.g., Giemsa or Diff-Quik)

-

Microscope

-

Image analysis software (optional)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and perform serial dilutions in the assay medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

-

Prepare a stock solution of LTB4 and dilute it in the assay medium to a final concentration that induces a submaximal chemotactic response (typically in the range of 1-100 nM).

-

Prepare a stock solution of fMLP (e.g., 10 nM) as a positive control for chemotaxis.

-

-

Pre-incubation with this compound:

-

Resuspend the isolated neutrophils in the assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Add the desired concentrations of this compound (or vehicle control) to the neutrophil suspension.

-

Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.

-

-

Assembly of the Boyden Chamber:

-

Place the polycarbonate membrane in the Boyden chamber apparatus, separating the upper and lower wells.

-

Add the chemoattractant solution (LTB4 or fMLP) to the lower wells of the chamber. Add assay medium alone to the lower wells for the negative control (to measure random migration).

-

-

Cell Migration:

-

Carefully add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.

-

-

Quantification of Migration:

-

After incubation, remove the membrane from the chamber.

-

Scrape off the non-migrated cells from the top surface of the membrane.

-

Fix the membrane in methanol.

-

Stain the migrated cells on the bottom surface of the membrane with a suitable stain.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells in several high-power fields for each well using a light microscope. Alternatively, the migrated cells can be quantified by eluting the stain and measuring the absorbance, or by using fluorescently labeled cells and a plate reader.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Express the data as a percentage of the migration observed with the chemoattractant alone (positive control).

-

Plot the dose-response curve for this compound inhibition and calculate the IC50 value.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: LTB4 Signaling Pathway in Neutrophils and the Point of Inhibition by this compound.

Caption: Experimental Workflow for a Neutrophil Chemotaxis Assay using this compound.

Conclusion

This compound is a critical pharmacological tool for investigating the intricate process of neutrophil chemotaxis. Its high selectivity for the BLT1 receptor allows for the specific interrogation of the LTB4-mediated signaling pathway in inflammation. The data and protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments, ultimately contributing to a deeper understanding of neutrophil biology and the development of novel anti-inflammatory therapeutics. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to ensure the highest quality data.

References

- 1. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide to the LTB4/BLT1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Leukotriene B4 (LTB4) and its high-affinity receptor, BLT1, signaling pathway. This critical inflammatory axis plays a pivotal role in orchestrating immune responses and is a key target in the development of therapeutics for a range of inflammatory diseases.

Core Components and Mechanism

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It exerts its biological effects primarily through the G protein-coupled receptor, BLT1.[1][2] BLT1 is a high-affinity receptor for LTB4, with a dissociation constant (Kd) typically in the low nanomolar range, and is predominantly expressed on the surface of leukocytes, including neutrophils, monocytes, macrophages, eosinophils, and certain T-cell subsets.[1][3][4]

Upon LTB4 binding, BLT1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family.[1][5] This activation is sensitive to pertussis toxin, confirming the involvement of Gi proteins.[6] The dissociation of the G protein into its Gαi and Gβγ subunits initiates a cascade of downstream signaling events.

Downstream Signaling Cascades

The activation of BLT1 triggers multiple intracellular signaling pathways that mediate the diverse cellular responses to LTB4. The principal cascades are outlined below.

Phospholipase C (PLC) and Calcium Mobilization

The Gβγ subunits of the activated G protein stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.[7][8] This initial calcium transient is often followed by a sustained influx of extracellular calcium through store-operated calcium channels, such as the Calcium Release-Activated Channel (CRAC).[7][9] The resulting increase in intracellular calcium concentration is a critical event for many downstream cellular functions, including enzyme activation, gene expression, and cell migration.[10][11]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

LTB4 binding to BLT1 also leads to the activation of phosphoinositide 3-kinase (PI3K), particularly the γ isoform (PI3Kγ), which is activated by Gβγ subunits.[1][12] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as protein kinase B).[13] This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and the mTORC2 complex.[13] The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.[12][14]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The LTB4/BLT1 axis also activates the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[1][15] The activation of ERK1/2 is a prominent downstream event and is often used as a marker of BLT1 engagement.[16][17] The precise mechanisms linking BLT1 to MAPK activation are complex and can involve both G protein-dependent and independent pathways, as well as crosstalk from the PI3K/Akt pathway.[1][18][19] For instance, in neutrophils, LTB4-induced activation of ERK and p38 MAPK can be dependent on PI3K activity.[1] The MAPK pathways regulate a wide array of cellular processes, including gene expression, inflammation, and apoptosis.[20]

Receptor Desensitization and Internalization

Prolonged exposure to LTB4 leads to the desensitization and internalization of BLT1, a mechanism to attenuate signaling.[10][21] This process is initiated by the phosphorylation of serine and threonine residues in the C-terminal tail of the activated receptor by G protein-coupled receptor kinases (GRKs).[22][23] Phosphorylation of BLT1 by GRK2 has been shown to be a key step.[21] This phosphorylation event increases the affinity of the receptor for β-arrestins.[22][24] While β-arrestin binding classically sterically hinders further G protein coupling and promotes receptor internalization via clathrin-coated pits, some studies suggest that BLT1 internalization is dependent on GRK2 but may be independent of β-arrestins.[21][22]

Quantitative Data

The following tables summarize key quantitative parameters associated with the LTB4/BLT1 signaling pathway.

Table 1: Ligand and Antagonist Binding Affinities and Potencies

| Compound | Type | Parameter | Value | Cell Type/System | Reference(s) |

| LTB4 | Agonist | Kd | ~0.1-2 nM | Leukocytes | [1] |

| LTB4 | Agonist | EC50 (Ca2+ mobilization) | 2 nM | Differentiated U-937 cells | [10] |

| LTB4 | Agonist | EC50 (Thermal Hyperalgesia) | 11.7 µM (direct TRPV1 activation) | Sensory Neurons | [25] |

| ONO-4057 | Antagonist | Ki | 3.7 ± 0.9 nM | Human Neutrophils | [26] |

| ONO-4057 | Antagonist | IC50 (Ca2+ mobilization) | 0.7 ± 0.3 µM | Human Neutrophils | [26][27] |

| ONO-4057 | Antagonist | IC50 (Chemotaxis) | 0.9 ± 0.1 µM | Human Neutrophils | [26] |

| U-75302 | Antagonist | IC50 (LTB4 binding) | - | - | [15] |

| This compound | Antagonist | - | - | - | [6] |

Table 2: BLT1 Expression in Human Leukocytes

| Cell Type | Expression Level | Comments | Reference(s) |

| Neutrophils | High | Constitutively expressed. | [4][28] |

| Monocytes (Classical CD14++CD16-) | High | Expression is down-regulated by pro-inflammatory stimuli (IFN-γ, LPS) and up-regulated by anti-inflammatory agents (IL-10, dexamethasone). | [29] |

| Monocytes (CD14+CD16+) | Low | - | [29] |

| Eosinophils | Moderate | - | [1] |

| Macrophages | Moderate | - | [5] |

| T-lymphocytes (Effector CD8+) | Inducible/High | Expression is induced upon activation. | [3][5] |

| T-lymphocytes (Naive) | Low/Undetectable | - | [3] |

| Dendritic Cells | Present | - | [5][28] |

| B-lymphocytes | Generally low | - | - |

| Mast Cells | Present | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the migration of neutrophils towards an LTB4 gradient.

Materials:

-

Human neutrophils isolated from peripheral blood.

-

Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size).

-

RPMI 1640 medium with 0.1% BSA.

-

LTB4.

-

Positive control: fMLP (10 nM).

-

Negative control: Vehicle (e.g., ethanol).

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the purified neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of LTB4 in RPMI 1640 with 0.1% BSA (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Also prepare the positive and negative controls.

-

Add 200 µL of the chemoattractant solutions (LTB4 dilutions, fMLP, or vehicle) to the lower wells of the Boyden chamber.

-

Place the polycarbonate filter over the lower wells.

-

Add 100 µL of the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.

-

Fix the filter in methanol and stain with a suitable stain (e.g., Diff-Quik).

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase over the negative control).

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to LTB4 stimulation.

Materials:

-

Leukocytes (e.g., neutrophils, monocytes, or a cell line expressing BLT1).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

LTB4.

-

Ionomycin (positive control).

-

Vehicle (negative control).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Harvest the cells and resuspend them in HBSS at a concentration of 1-2 x 10^6 cells/mL.

-

Load the cells with the calcium-sensitive dye by incubating with Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-2 µM) at 37°C for 30-45 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS and dispense them into the wells of a black, clear-bottom 96-well plate.

-

Allow the cells to equilibrate for 10-15 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading for 20-30 seconds.

-

Add LTB4 (final concentration, e.g., 10 nM) or controls to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

At the end of the recording, add ionomycin (e.g., 1 µM) to obtain the maximum calcium signal, followed by a calcium chelator (e.g., EGTA) to obtain the minimum signal for calibration (if using Fura-2).

-

Calculate the change in intracellular calcium concentration or the fluorescence ratio (F340/F380 for Fura-2) over time.

Western Blot for Phospho-ERK1/2

Objective: To detect the phosphorylation of ERK1/2 in response to LTB4 stimulation.

Materials:

-

Leukocytes (e.g., neutrophils).

-

RPMI 1640 medium.

-

LTB4.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit IgG secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Culture the cells and serum-starve for 2-4 hours prior to stimulation to reduce basal ERK phosphorylation.

-

Stimulate the cells with LTB4 (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C.

-

Immediately after stimulation, place the cells on ice and wash once with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.[30][31]

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[31][32]

Visualizations

LTB4/BLT1 Signaling Pathway

Caption: LTB4/BLT1 Signaling Cascade.

Experimental Workflow for Studying LTB4/BLT1 Signaling

References

- 1. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of leukotriene B4: intracellular calcium redistribution in rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Leukotriene B4-induced homologous desensitization of calcium mobilization and phosphoinositide metabolism in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 14. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cross-talk between mitogenic Ras/MAPK and survival PI3K/Akt pathways: a fine balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Real-time imaging of leukotriene B₄ mediated cell migration and BLT1 interactions with β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. β-arrestins in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. medchemexpress.com [medchemexpress.com]

- 28. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pro- and anti-inflammatory substances modulate expression of the leukotriene B4 receptor, BLT1, in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. tools.thermofisher.com [tools.thermofisher.com]

- 31. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

U-75302 in Models of Respiratory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

U-75302 is a potent and selective antagonist of the high-affinity Leukotriene B4 (LTB4) receptor, BLT1. As a structural analog of LTB4, it serves as a critical research tool for elucidating the role of the LTB4/BLT1 signaling axis in the pathophysiology of various inflammatory conditions, particularly chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document provides a comprehensive technical overview of this compound's application in preclinical respiratory disease models. It details its mechanism of action, summarizes quantitative data from key in vitro and in vivo studies, outlines experimental protocols, and visualizes the associated biological pathways and workflows.

Mechanism of Action

Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid, known for its potent chemoattractant and activating effects on leukocytes, especially neutrophils.[1] It exerts its biological functions primarily through two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2.

This compound, chemically known as 6-(6-[3-hydroxy-1E,5Z-undecadienyl]-2-pyridinyl)-1,5-hexanediol, functions as a competitive antagonist at the BLT1 receptor.[2] By blocking the binding of LTB4 to BLT1, this compound effectively inhibits downstream signaling cascades responsible for:

-

Leukocyte Chemotaxis: Preventing the directed migration of neutrophils and eosinophils to sites of inflammation in the airways.[2][3]

-

Cellular Activation: Inhibiting the activation of inflammatory cells, thereby reducing the release of pro-inflammatory mediators.

-

Airway Smooth Muscle Effects: Attenuating processes like airway smooth muscle (ASM) cell proliferation and migration, which contribute to airway remodeling in chronic asthma.[4]

It is important to note that while this compound is primarily an antagonist, it can exhibit partial agonist activity at concentrations exceeding 0.3 µM, causing effects like the contraction of lung parenchyma strips.[2] Its antagonistic action is selective for the LTB4 receptor; it does not inhibit other myotropic agonists such as histamine, LTC4, LTD4, or the thromboxane A2 mimetic U-46619.[2]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative findings from preclinical studies using this compound in various respiratory disease models.

Table 1: Summary of In Vitro Studies with this compound

| Model System | This compound Concentration | Key Quantitative Findings | Reference |

|---|---|---|---|

| Guinea Pig Lung Parenchyma Strips | > 0.3 µM | Partial agonist activity (contraction). | [2] |

| Guinea Pig Lung Parenchyma Strips | 0.3 µM | Antagonist activity: Shifted LTB4 half-maximal response from 0.01-0.02 µM to 0.10 µM. Inhibited LTB4-dependent thromboxane B2 release. | [2] |

| Human Airway Smooth Muscle (ASM) Cells | Not specified | Inhibited LTB4-induced cell proliferation and migration (chemokinesis). | [4] |

| Human Sputum Samples (COPD) | 2.5 x 10-4 mol/L | Reduced neutrophil chemotactic activity by 44.4%. | [3] |

| Human EBC Samples (COPD) | 2.5 x 10-4 mol/L | Reduced neutrophil chemotactic activity by 44.6%. |[3] |

Table 2: Summary of In Vivo Studies with this compound in Asthma and Airway Inflammation Models

| Animal Model | Disease Induction | This compound Dosage & Administration | Key Quantitative Findings | Reference |

|---|---|---|---|---|

| Mice (Neutrophilic Asthma) | House Dust Mite (HDM) / LPS | 50 µg/kg, intraperitoneal | Significantly suppressed IL-1β levels in the lung. | [5] |

| Guinea Pigs | Ovalbumin (OVA) Sensitization & Challenge | Not specified | Reduced airway hyperresponsiveness without altering eosinophil response. | [6] |

| Mice (Cardiac Dysfunction) | Lipopolysaccharide (LPS) | 0.25 - 0.5 mg/kg | Attenuated LPS-induced cardiac dysfunction; decreased TNF-α, IL-6, and pNF-κB expression. |[7] |

Table 3: Summary of In Vivo Studies with this compound in Lung Injury and Fibrosis Models

| Animal Model | Disease Induction | This compound Dosage & Administration | Key Quantitative Findings | Reference |

|---|

| Mice | Bleomycin (BLM) | Not specified (administered days 0-9 post-BLM) | Attenuated lung fibrosis on day 21 (decreased collagen deposition). Reduced lymphocytes, CD4+ T cells, and CD8+ T cells in BALF. Decreased IL-13 and IL-17A production in lung tissue. |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments cited in the literature involving this compound.

Protocol: Guinea Pig Lung Parenchyma Strip Contraction Assay

This ex vivo protocol is used to assess the direct effects of compounds on airway smooth muscle contraction.

-

Tissue Preparation: Guinea pig lungs are dissected, and peripheral parenchyma strips (approx. 2x2x15 mm) are prepared.

-

Mounting: Strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: Tissues are equilibrated under a resting tension (e.g., 1.0 g) for at least 60 minutes, with buffer changes every 15-20 minutes.

-

Experimentation:

-

Agonist Response: A cumulative concentration-response curve is generated for LTB4 to establish a baseline.

-

Antagonism Study: After washout, tissues are pre-incubated with this compound (e.g., 0.3 µM) for a set period (e.g., 30 minutes) before generating a second LTB4 concentration-response curve.

-

-

Data Analysis: The shift in the LTB4 dose-response curve in the presence of this compound is calculated to determine its antagonist potency.

Protocol: Murine Model of Neutrophilic Airway Inflammation

This in vivo model is used to study the mechanisms of severe, neutrophil-dominant asthma.

-

Animal Model: C57BL/6 mice are typically used.

-

Sensitization & Challenge: Mice are sensitized and challenged with a combination of House Dust Mite (HDM) extract and Lipopolysaccharide (LPS) to induce a neutrophilic inflammatory phenotype. A typical schedule involves intranasal administration over several weeks.

-

This compound Administration: this compound (50 µg/kg) or vehicle (control) is administered intraperitoneally 1 hour before each HDM/LPS challenge.[5]

-

Endpoint Analysis (24h post-final challenge):

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. BAL fluid (BALF) is collected to measure total and differential cell counts (neutrophils, eosinophils, etc.).

-

Cytokine Analysis: Cytokine levels (e.g., IL-1β) in the BALF or lung homogenates are quantified using ELISA or other immunoassays.

-

Histology: Lungs are fixed, sectioned, and stained (e.g., H&E) to assess inflammation and tissue damage.

-

Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)

This in vitro assay quantifies the directed migration of neutrophils toward a chemoattractant.

-

Cell Isolation: Neutrophils are isolated from whole blood (e.g., human peripheral blood) using density gradient centrifugation.

-

Chamber Setup: A Boyden microchamber is used, which consists of upper and lower wells separated by a microporous membrane (e.g., 3-5 µm pore size).

-

Loading:

-

Lower Well: Filled with the chemoattractant solution (e.g., LTB4, or patient-derived samples like BALF or sputum supernatant).

-

Upper Well: Loaded with the isolated neutrophil suspension.

-

-

Antagonism Study: For inhibition experiments, this compound is pre-incubated with the neutrophil suspension before being added to the upper well, or it is mixed with the chemoattractant in the lower well.

-

Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for a period allowing for cell migration (e.g., 60-90 minutes).

-

Quantification: The membrane is removed, fixed, and stained. The number of neutrophils that have migrated through the membrane to the lower side is counted under a microscope in several high-power fields. The result is often expressed as a chemotactic index.[3]

Application in Respiratory Disease Models

Asthma and Airway Hyperresponsiveness

In models of allergic asthma, LTB4 levels are significantly elevated and contribute to both inflammation and airway hyperresponsiveness (AHR), a hallmark of the disease.[1] this compound has been instrumental in dissecting the specific role of the BLT1 receptor in this context. Studies show that BLT1 antagonism can reduce AHR.[6] Furthermore, LTB4, acting via BLT1, promotes the proliferation and migration of human airway smooth muscle cells, key processes in the airway remodeling seen in chronic asthma. This compound effectively blocks these effects in vitro, suggesting that BLT1 antagonists could potentially mitigate remodeling.[4]

COPD and Neutrophilic Inflammation

COPD is characterized by persistent neutrophilic inflammation.[3] LTB4 is a primary chemoattractant for neutrophils and its levels are elevated in the exhaled breath condensate (EBC) and sputum of COPD patients.[3] Experiments using this compound have directly demonstrated the significant contribution of LTB4 to this process. By incubating EBC and sputum samples from COPD patients with this compound, researchers observed a nearly 45% reduction in neutrophil chemotactic activity, confirming the LTB4/BLT1 axis as a key driver of neutrophil recruitment in the COPD airway.[3]

Lung Injury and Fibrosis

Emerging evidence suggests a role for the LTB4/BLT1 pathway in the pathogenesis of lung fibrosis. In a mouse model where fibrosis is induced by bleomycin, treatment with this compound during the acute injury phase significantly attenuated the development of fibrosis later on.[8] This protective effect was associated with a reduction in lymphocyte populations (CD4+ and CD8+ T cells) and a decrease in the pro-fibrotic cytokines IL-13 and IL-17A, indicating that early inflammatory events mediated by BLT1 are critical for the subsequent fibrotic response.[8]

Conclusion

This compound is an indispensable pharmacological tool for investigating the role of the LTB4/BLT1 signaling pathway in respiratory diseases. Preclinical data robustly support the involvement of this pathway in driving key pathological features of asthma and COPD, including airway hyperresponsiveness, chronic neutrophilic inflammation, and airway remodeling. The quantitative data and established protocols summarized herein provide a foundation for researchers to design and interpret experiments aimed at further understanding LTB4 biology and evaluating BLT1 antagonism as a potential therapeutic strategy for inflammatory lung diseases.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 contributes to exhaled breath condensate and sputum neutrophil chemotaxis in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of functional leukotriene B4 receptors on human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Profile of U-75302: A Leukotriene B4 Receptor 1 Antagonist

An In-depth Technical Guide for Drug Development Professionals

Introduction: U-75302 is a pyridine analogue and a potent, selective antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1).[1][2] LTB4 is a powerful lipid mediator involved in a wide array of inflammatory responses, making its receptor a compelling target for therapeutic intervention in various inflammatory diseases.[3][4] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and its effects on key signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacology

The following tables summarize the key quantitative data from various preclinical studies involving this compound.

Table 1: Receptor Binding Affinity

| Parameter | Species/Tissue | Value | Reference |

| Ki | Guinea Pig Lung Membranes | 159 nM | [2] |

Table 2: In Vitro Functional Activity

| Assay/Model | Agonist | This compound Concentration | Effect | Reference |

| LTB4-induced constriction of guinea pig lung parenchyma strips | LTB4 | 0.3 µM | Displaced LTB4 dose-response curve; required 0.10 µM LTB4 for half-maximal response (vs. 0.01-0.02 µM without this compound) | [5] |

| LTB4-dependent thromboxane B2 release from lung parenchyma | LTB4 | 0.3 µM | Inhibition of release | [5] |

| LTB4-induced ERK1/2 phosphorylation | LTB4 | Not specified | Blocked phosphorylation | [6] |

| Inflammasome assembly in neutrophils | Nigericin | 10 µM | Inhibited NLRP3/ASC association | [7] |

| IL-1β and caspase-1 cleavage in macrophages | LPS + Nigericin | Not specified | Inhibition | [7] |

Table 3: In Vivo Efficacy in Disease Models

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| LPS-induced cardiac dysfunction | Mouse | 0.25, 0.5, 1 mg/kg intraperitoneally 1h prior to LPS | Significantly improved survival and attenuated cardiac dysfunction; enhanced AMPK/ACC signaling | [8] |

| MRSA skin infection | Mouse | 0.001% topical ointment | Inhibited IL-1β protein and Il1b mRNA transcripts | [7] |

| Bleomycin-induced lung fibrosis | Mouse | Not specified (administered during acute injury phase) | Greatly attenuated lung fibrosis, reduced collagen deposition, and decreased TGF-β production | [9] |

| HDM/LPS-induced neutrophilic airway inflammation | Mouse | 50 µg/kg intraperitoneally 1h prior to challenge | Suppressed IL-1β, NLRP3, ASC complex, and caspase-1 levels | [10] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by antagonizing the BLT1 receptor, thereby modulating downstream signaling cascades initiated by LTB4.

LTB4/BLT1 Signaling and Inflammasome Activation

LTB4, through its high-affinity receptor BLT1, is a potent chemoattractant for neutrophils and plays a crucial role in inflammation.[3][10] this compound specifically antagonizes this receptor.[2] It is important to note that this compound does not antagonize the binding of LTB4 to the human BLT2 receptor.[2][11] In the context of infection and inflammation, the LTB4/BLT1 axis has been shown to be required for inflammasome activation and subsequent IL-1β production.[7] this compound has been demonstrated to inhibit the assembly of the NLRP3 inflammasome.[7][10]

Modulation of the AMPK Signaling Pathway